molecular formula C12H19NO B13978224 (S)-1-(2-ethoxyphenyl)butylamine

(S)-1-(2-ethoxyphenyl)butylamine

Cat. No.: B13978224
M. Wt: 193.28 g/mol
InChI Key: ASEMJRROEUENSH-NSHDSACASA-N
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Description

(S)-1-(2-ethoxyphenyl)butylamine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-ethoxyphenyl)butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The 2-ethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to yield the desired this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-ethoxyphenyl)butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(S)-1-(2-ethoxyphenyl)butylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-ethoxyphenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-methoxyphenyl)butylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    (S)-1-(2-ethoxyphenyl)propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.

    (S)-1-(2-ethoxyphenyl)ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.

Uniqueness

(S)-1-(2-ethoxyphenyl)butylamine is unique due to the presence of the ethoxy group and the butylamine chain, which confer specific chemical properties and reactivity. These structural features make it distinct from other similar compounds and enable its use in specialized applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S)-1-(2-ethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3/t11-/m0/s1

InChI Key

ASEMJRROEUENSH-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

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